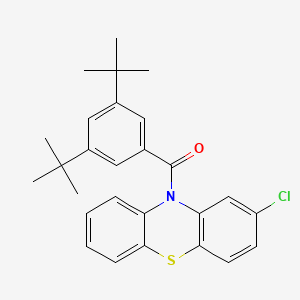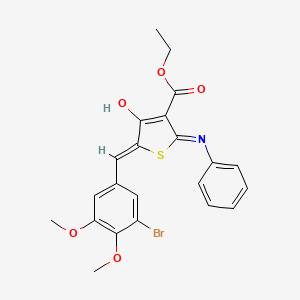
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine typically involves multiple steps, starting with the preparation of the phenothiazine core The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur
Cyclization of Diphenylamine: Diphenylamine is reacted with sulfur in the presence of a catalyst to form phenothiazine.
Chlorination: Phenothiazine is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 2-position.
Friedel-Crafts Acylation: The chlorinated phenothiazine is then subjected to Friedel-Crafts acylation using 3,5-di-tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the di-tert-butylbenzoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学的研究の応用
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antipsychotic or antihistamine agent due to its structural similarity to other phenothiazines.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In the context of its potential antipsychotic activity, it may act on dopamine receptors in the brain, similar to other phenothiazines. The compound’s structure allows it to interact with cell membranes and proteins, potentially disrupting cellular processes and leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine with a similar core structure but different substituents.
Promethazine: An antihistamine phenothiazine with a different substitution pattern.
Thioridazine: Another antipsychotic phenothiazine with distinct substituents.
Uniqueness
2-chloro-10-(3,5-di-tert-butylbenzoyl)-10H-phenothiazine is unique due to the presence of the di-tert-butylbenzoyl group, which imparts distinct steric and electronic properties. This uniqueness may result in different biological activities and chemical reactivity compared to other phenothiazines.
特性
分子式 |
C27H28ClNOS |
|---|---|
分子量 |
450.0 g/mol |
IUPAC名 |
(2-chlorophenothiazin-10-yl)-(3,5-ditert-butylphenyl)methanone |
InChI |
InChI=1S/C27H28ClNOS/c1-26(2,3)18-13-17(14-19(15-18)27(4,5)6)25(30)29-21-9-7-8-10-23(21)31-24-12-11-20(28)16-22(24)29/h7-16H,1-6H3 |
InChIキー |
JRNHZNAJUVRUQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B11596096.png)
![((5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11596097.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B11596112.png)
![5-Methyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11596114.png)
![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11596120.png)
![ethyl 4-(5-{(Z)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11596139.png)
![2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11596141.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596161.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596166.png)

![benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596170.png)
![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
